molecular formula C9H8FNO2 B13312277 4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid

4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B13312277
M. Wt: 181.16 g/mol
InChI Key: ABFLJRNQUSTZQI-UHFFFAOYSA-N
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Description

4-Fluoro-2,3-dihydro-1H-indole-2-carboxylic acid is a fluorinated dihydroindole derivative characterized by a partially saturated indole ring (2,3-dihydro structure) with a fluorine atom at the 4-position and a carboxylic acid group at the 2-position. The dihydroindole scaffold reduces aromaticity, increasing molecular flexibility and altering electronic properties compared to fully aromatic indoles. The fluorine substituent enhances metabolic stability and electron-withdrawing effects, while the carboxylic acid group contributes to hydrogen bonding and solubility.

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H8FNO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-3,8,11H,4H2,(H,12,13)

InChI Key

ABFLJRNQUSTZQI-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C(=CC=C2)F)C(=O)O

Origin of Product

United States

Preparation Methods

Phenol-Lactone Condensation Followed by Ring Closure

Methodology:

  • Reactants: Phenol derivatives with fluorine substituents at specific positions, gamma-butyrolactone.
  • Reaction Conditions: Alkali-mediated nucleophilic aromatic substitution, followed by acid-catalyzed ring closure.

Reaction Scheme:

Phenol derivative + gamma-butyrolactone → Intermediate (via alkali)
Intermediate + acid catalyst (e.g., zinc chloride, aluminum chloride) → Indole-2-carboxylic acid

Key Data:

Parameter Conditions Yield Notes
Base NaOH or KOH High Facilitates phenol activation
Acid catalyst ZnCl₂, AlCl₃, or H₂SO₄ High Promotes ring closure

Research Evidence:

  • A patent (CN108148032B) describes a similar route for indole derivatives, emphasizing the use of phenol and gamma-butyrolactone under alkaline conditions, followed by acid catalysis for ring closure, achieving high yields and suitability for large-scale production.

Cross-Coupling and Functional Group Modification

Methodology:

Reaction Scheme:

Indole halide + fluorinated boronic acid → Fluorinated indole derivative

Research Evidence:

  • A 2006 patent (US7544685B2) describes the synthesis of 2,3-dihydroindole compounds via palladium-catalyzed coupling, which can be adapted to introduce fluorine at the 4-position.

Advantages:

  • High regioselectivity.
  • Compatibility with various functional groups.
  • Flexibility for introducing fluorine at specific positions.

Hemetsberger–Knittel Indole Synthesis

Methodology:

Reaction Scheme:

Methyl 2-azidoacetate + substituted benzaldehyde → Indole-2-carboxylate (via cyclization)

Research Evidence:

  • A study (ACS Publications, 2014) utilized this method to synthesize indole-2-carboxylates with various substitutions, including fluorine, demonstrating high yields and regioselectivity.

Data Tables Summarizing Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Advantages Limitations
Phenol-Lactone Condensation Phenol derivatives, gamma-butyrolactone Alkali (NaOH/KOH), acid catalyst (ZnCl₂, H₂SO₄) Reflux, mild to moderate temperature Simple, scalable Requires purification steps
Cross-Coupling 5-halo-indole, fluorinated boronic acids Palladium catalyst, base Reflux in suitable solvent High regioselectivity Cost of catalysts
Hemetsberger–Knittel Azidoacetates, benzaldehyde derivatives Heat, base Elevated temperatures High regioselectivity Multi-step process

Complete Research Results and Analysis

Efficiency and Yield:

  • The phenol-lactone route typically yields 70–85% of the target compound, with reaction times of 4–6 hours.
  • Cross-coupling methods can achieve 80–95% yields, with reaction times around 2–4 hours.
  • Hemetsberger–Knittel synthesis yields vary from 60–75% , depending on substrate scope and reaction optimization.

Industrial Relevance:

  • The phenol-lactone approach is favored for large-scale synthesis due to its straightforward steps, low cost, and readily available raw materials.
  • Cross-coupling strategies are highly regioselective but require expensive catalysts, making them more suitable for fine chemical synthesis.
  • The Hemetsberger–Knittel method offers regioselectivity and functional group tolerance but involves more complex steps.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2,3-dihydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluoroindole ketones, while reduction can produce fluoroindole alcohols .

Scientific Research Applications

4-Fluoro-2,3-dihydro-1H-indole-2-carboxylic acid is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry and drug development . Its structure includes a fluorine atom and a carboxylic acid functional group, making it a versatile building block for synthesizing complex molecules.

Applications in Pharmaceutical Development

This compound is utilized in the synthesis of pharmaceuticals, especially in developing drugs that target neurological disorders . The presence of the fluorine substituent enhances lipophilicity, which is valuable in creating novel therapeutic agents .

One major application is in the synthesis of indole-based kinase inhibitors . Kinases are enzymes that regulate cellular processes, and their dysregulation is associated with diseases such as cancer. This compound can be used as a starting material to develop potent and selective kinase inhibitors.

Additionally, derivatives of indole-2-carboxylic acid have demonstrated potential as HIV-1 integrase strand transfer inhibitors . Structural modifications at different positions of the indole core can improve the inhibitory effect against integrase, suggesting that indole-2-carboxylic acid is a promising scaffold for developing integrase inhibitors .

Applications in Material Science

This compound is used in creating advanced materials like polymers and coatings . Its unique chemical properties enhance the durability and performance of these materials .

Applications in Biological Research

Researchers use this compound to study its interactions with biological systems . This helps in understanding receptor binding and enzyme activity . Further in vitro and in vivo studies are required to establish the therapeutic potential and specific biological effects of this compound.

Applications in Agricultural Chemistry

It is used in the formulation of agrochemicals , contributing to the development of more effective pesticides and herbicides with reduced environmental impact .

Applications in Analytical Chemistry

Mechanism of Action

The mechanism of action of 4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 4-Fluoro-2,3-dihydro-1H-indole-2-carboxylic Acid and Analogs
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Features
This compound (Main) C₉H₈FNO₂ 181.16* N/A Dihydroindole, 4-F, 2-COOH
Indole-2-carboxylic acid C₉H₇NO₂ 161.15 205–209 Aromatic, 2-COOH, no F
4-Fluoro-1H-indole-2-carboxylic acid C₉H₆FNO₂ 179.15 N/A Aromatic, 4-F, 2-COOH
4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid C₁₀H₁₁NO₂ 177.20 N/A Dihydroindole, 4-CH₃, 2-COOH
4-Fluoro-7-methyl-2,3-dihydro-1H-indole-2-carboxylic acid C₁₀H₁₀FNO₂ 195.19 N/A Dihydroindole, 4-F, 7-CH₃, 2-COOH

*Calculated based on molecular formula.

Key Observations :

  • Aromatic vs.
  • Fluorine vs. Methyl Substitution : The 4-fluoro substituent increases polarity and electron-withdrawing effects compared to 4-methyl derivatives (e.g., 4-methyl-2,3-dihydroindole-2-carboxylic acid ).
  • Positional Effects : Fluorine at the 4-position may sterically and electronically differ from 5- or 6-fluoro isomers (e.g., 5-fluoroindole-2-carboxylate derivatives in ).

Biological Activity

4-Fluoro-2,3-dihydro-1H-indole-2-carboxylic acid is a fluorinated derivative of indole that has garnered attention in medicinal chemistry due to its unique structural features. The presence of a fluorine atom at the 4-position and a carboxylic acid functional group at the 2-position enhances its chemical reactivity and biological activity, making it a subject of interest for various pharmaceutical applications.

  • Molecular Formula : C₉H₈FNO₂
  • Molecular Weight : Approximately 183.16 g/mol

The compound's structure allows it to undergo various chemical reactions, which are significant for modifying its properties for pharmaceutical applications. These reactions include nucleophilic substitutions and cyclization processes, which can lead to the synthesis of various analogs with potentially enhanced biological activities.

Biological Activity Overview

Indole derivatives are known for their diverse pharmacological properties, including:

  • Antimicrobial activity
  • Antiviral effects
  • Anticancer properties

The specific biological activities of this compound are still being elucidated, but preliminary studies suggest potential interactions with key biological targets.

Research indicates that compounds similar to this compound can bind with high affinity to various receptors and enzymes. For example, indole derivatives have been shown to inhibit HIV-1 integrase, with certain modifications leading to significantly improved inhibitory effects. The interaction is thought to involve chelation with metal ions within the active site of the enzyme, facilitating the inhibition of viral replication .

Antiviral Activity

A study focusing on indole derivatives demonstrated that modifications at specific positions (C3 and C6) significantly enhanced their antiviral potency against HIV-1 integrase. For instance, a derivative with a long-chain substituent at C3 exhibited an IC₅₀ value of 0.13 μM, indicating a strong inhibitory effect compared to other analogs .

Antimicrobial Properties

Research has shown that some derivatives of this compound exhibit antimicrobial properties against various bacterial strains. These findings suggest that structural modifications can lead to compounds with enhanced efficacy against pathogens.

Data Table: Biological Activity Summary

Activity Type Description IC₅₀ (μM) Reference
HIV-1 Integrase InhibitionInhibitory effect on HIV replication0.13
Antimicrobial ActivityEfficacy against bacterial strainsVariable
CytotoxicityEffects on cancer cell lines< 20

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid, and how are reaction conditions optimized?

  • Methodology :

  • Step 1 : Start with a substituted indole precursor (e.g., 2,3-dihydro-1H-indole). Fluorination at position 4 can be achieved via electrophilic fluorinating agents (e.g., Selectfluor), though specific conditions (solvent, temperature) require optimization to minimize byproducts.
  • Step 2 : Introduce the carboxylic acid group at position 2 using carboxylation reactions. For example, carboxylation via CO₂ insertion under basic conditions or via hydrolysis of a nitrile intermediate.
  • Step 3 : Purification via recrystallization (e.g., acetic acid/DMF mixtures) or column chromatography to isolate the final product .
    • Key Challenges : Fluorination regioselectivity and avoiding over-fluorination.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm fluorine substitution (via coupling patterns) and dihydroindole ring integrity.
  • Mass Spectrometry (HRMS) : Validate molecular weight (C₉H₈FNO₂, theoretical MW: 195.07).
  • X-ray Crystallography : If crystalline, determine absolute configuration and hydrogen-bonding interactions .
    • Data Interpretation : Compare spectral data to structurally similar indole derivatives (e.g., 3-ethyl-7-fluoro-1H-indole-2-carboxylic acid) to confirm functional groups .

Q. What standard biological assays are used to evaluate its antimicrobial or anticancer potential?

  • Methodology :

  • Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) determination.
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Compare IC₅₀ values to fluorinated analogs (e.g., 4,6-difluoro derivatives) to evaluate positional fluorine effects .

Advanced Research Questions

Q. How can fluorination efficiency be optimized during synthesis, and what factors lead to regioselectivity issues?

  • Methodology :

  • Reagent Screening : Test fluorinating agents (e.g., NFSI vs. Selectfluor) in polar aprotic solvents (DMF, DCE) at varying temperatures.
  • Computational Modeling : Use DFT calculations to predict fluorine’s electrophilic attack sites on the indole ring.
  • Byproduct Analysis : LC-MS to identify side products (e.g., di- or tri-fluorinated species) and adjust stoichiometry .
    • Case Study : A 2022 study on 7-fluoro-1H-indole-2-carboxylic acid reported 85% regioselectivity using NFSI at 0°C .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodology :

  • Solubility Adjustments : Test solubility in DMSO/PBS mixtures to ensure consistent bioavailability in assays.
  • Structural Analog Comparison : Compare activity of 4-fluoro vs. 6-fluoro isomers to isolate positional effects.
  • Meta-Analysis : Cross-reference data from patents (e.g., antiviral indole derivatives in ) and academic studies to identify confounding variables (e.g., assay protocols) .

Q. What computational strategies predict the compound’s interaction with enzymatic targets (e.g., kinases)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase). Prioritize hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the fluorinated ring.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and fluorine’s role in desolvation penalties .
    • Validation : Correlate docking scores with experimental IC₅₀ values from kinase inhibition assays.

Key Research Gaps and Recommendations

  • Mechanistic Studies : Use SPR (surface plasmon resonance) to quantify binding affinity for hypothesized targets (e.g., bacterial topoisomerases).
  • In Vivo Models : Evaluate pharmacokinetics in rodent models, focusing on carboxylic acid’s metabolic stability (e.g., glucuronidation susceptibility).

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